An In-Depth Technical Guide to 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
An In-Depth Technical Guide to 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
CAS Number: 1538218-73-3 Molecular Formula: C₇H₁₁N₃O₂S Molecular Weight: 201.25 g/mol
Introduction
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is a distinct chemical entity belonging to the broader class of 2-aminothiazole-5-carboxamides. While specific research on this particular molecule is not extensively published, the 2-aminothiazole core is a well-established and highly valued scaffold in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide, drawing upon the extensive knowledge of the 2-aminothiazole-5-carboxamide class to infer its likely chemical properties, synthesis, and potential biological significance. The primary audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related molecules.
Physicochemical Properties
While detailed experimental data for this specific compound is sparse, its basic properties can be derived from supplier information and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂S | [3][4] |
| Molecular Weight | 201.25 | [3][4] |
| Appearance | Powder or liquid | [4] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C in a dark, inert atmosphere | [5] |
| PubChem CID | 82671174 | [3] |
Synthesis of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide: A Proposed Pathway
Below is a proposed, detailed experimental protocol for the synthesis of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide, adapted from similar syntheses of related compounds.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3-Ethoxy-N-(3-hydroxypropyl)acrylamide
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To a stirred solution of 3-amino-1-propanol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0-5°C, add 3-ethoxyacryloyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with 1N hydrochloric acid at 0-10°C.
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Dilute the mixture with water and concentrate under reduced pressure to obtain a slurry.
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Extract the aqueous slurry with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
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Dissolve (E)-3-ethoxy-N-(3-hydroxypropyl)acrylamide (1.0 equivalent) in a mixture of dioxane and water.
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Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution and stir at room temperature.
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After the formation of the bromo-intermediate (as monitored by TLC), add thiourea (1.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.
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Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).
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Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
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Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide.
Biological Activities and Potential Applications of the 2-Aminothiazole-5-Carboxamide Scaffold
The 2-aminothiazole-5-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This suggests that 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide may also possess interesting pharmacological properties.
Kinase Inhibition
A significant body of research has focused on 2-aminothiazole-5-carboxamides as potent kinase inhibitors. These compounds have been shown to target various kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
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Src-Family Kinase Inhibition: The 2-aminothiazole scaffold was identified as a novel template for Src family kinase inhibitors.[8] Extensive structure-activity relationship (SAR) studies led to the discovery of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[8]
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p38α MAP Kinase Inhibition: A series of 2-amino-N-arylthiazole-5-carboxamides have been developed as potent and orally efficacious inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[9]
-
Other Kinase Targets: Derivatives of this scaffold have also been investigated as inhibitors of other kinases, including p56(Lck), c-Met, and Aurora kinases, highlighting the versatility of this chemical class in targeting different components of the kinome.[10][11][12]
Potential Signaling Pathway Involvement
Given the prevalence of kinase inhibition within this class of compounds, it is plausible that 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide could modulate key cellular signaling pathways.
Caption: Potential kinase inhibition by 2-aminothiazole derivatives.
Other Potential Biological Activities
Beyond kinase inhibition, the 2-aminothiazole core is associated with a diverse array of biological activities, including:
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Antimicrobial and Antifungal Activity
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Antioxidant Properties
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Phosphodiesterase (PDE) Regulation
Structure-Activity Relationships (SAR)
While specific SAR data for 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is unavailable, general trends have been observed for the broader class of 2-aminothiazole-5-carboxamides:
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Substitution at the 2-amino position: This position is crucial for activity and has been extensively modified to interact with the hinge region of kinase active sites.
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The carboxamide linker: The amide bond is often involved in hydrogen bonding interactions with the target protein.
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Substitution on the carboxamide nitrogen: The nature of the substituent on the amide nitrogen significantly influences potency, selectivity, and pharmacokinetic properties. The 3-hydroxypropyl group in the title compound introduces a polar, flexible chain that could potentially engage in hydrogen bonding and improve solubility.
Future Directions
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide represents an under-explored molecule within a pharmacologically significant class of compounds. Future research should focus on:
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Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol and full characterization of the compound.
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Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.
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In Vitro and In Vivo Studies: Evaluation of its efficacy in relevant cell-based assays and animal models of disease.
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SAR Studies: Synthesis and evaluation of analogs to understand the contribution of the 3-hydroxypropyl moiety to its biological activity and properties.
Conclusion
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is a molecule with significant untapped potential. By leveraging the extensive knowledge of the 2-aminothiazole-5-carboxamide scaffold, this guide provides a framework for its synthesis, potential biological activities, and future research directions. Its structural features suggest that it could be a valuable tool for chemical biology and a starting point for the development of novel therapeutics. Further investigation is warranted to fully elucidate its chemical and biological properties.
References
- Kissei Pharmaceutical Co., Ltd. (n.d.). Patent Information for CAS 118643-34-8.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 15(12), 995–1017.
- Wityak, J., et al. (2008). The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor. Bioorganic & medicinal chemistry letters, 18(6), 1762–1767.
- Chen, P., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & medicinal chemistry letters, 14(24), 6061–6066.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
- Sigma-Aldrich. (n.d.). 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide.
- Zhang, Q., et al. (2018).
- Kim, Y. J., Kwon, H. J., Han, S. Y., & Gong, Y. D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
- Li, B., et al. (2010).
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Wityak, J., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420–427.
- Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 7(33), 29193–29211.
- Bristol Myers Squibb Co. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.
- Google Patents. (n.d.). BE572218A.
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